Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
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Overview
Description
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a heterocyclic compound that belongs to the class of indole derivatives. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a fused pyrido-indole ring system, which is known for its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate typically involves the cyclization of Schiff bases. The general synthetic route includes the use of complex bases such as sodium amide (NaNH₂) and potassium amide (KNH₂) in the presence of alcoholates like tert-butoxide (t-BuONa) under inert, proton-free conditions. The reaction is carried out in solvents such as tetrahydrofuran (THF) at temperatures ranging from -80°C to 25°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of functionalized indole derivatives.
Scientific Research Applications
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules
Mechanism of Action
The mechanism of action of ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by binding to the active site of c-Met, a receptor tyrosine kinase involved in cell growth and differentiation. Molecular docking studies have revealed the binding orientations of the compound in the active site, and molecular dynamics simulations have been performed to evaluate the binding stabilities .
Comparison with Similar Compounds
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate can be compared with other similar compounds such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the ethyl ester group.
1H-Indole-3-carbaldehyde: Another indole derivative used in the synthesis of bioactive molecules, but with different functional groups and reactivity.
The uniqueness of ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDDIOPVRQTWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694068 |
Source
|
Record name | Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199725-38-7 |
Source
|
Record name | Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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